Cas no 89104-61-0 ((-)-(alpha)-conidendrin)

(-)-(alpha)-conidendrin structure
(-)-(alpha)-conidendrin structure
Produktname:(-)-(alpha)-conidendrin
CAS-Nr.:89104-61-0
MF:C20H20O6
MW:356.369206428528
CID:1997095
PubChem ID:457194

(-)-(alpha)-conidendrin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (-)-(alpha)-conidendrin
    • (-)-alpha-conidendrin
    • (-)-alpha-Conidendrine
    • 6-hydroxy-4-(4-hydroxy-3-methoxy-phenyl)-7-methoxy-3a,4,9,9a-tetrahydro-3H-naphtho[2,3-c]furan-1-one
    • alpha-conidendrin
    • Conidendrin
    • (-)-alpha-Conidendrin, >=95.0% (HPLC)
    • NSC-642786
    • 518-55-8
    • Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy- 3-methoxyphenyl)-7-methoxy-, (3aR,4S,9aR)-
    • (3AR,4S,9AR)-3A,4,9,9A-TETRAHYDRO-6-HYDROXY-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHOXYNAPHTHO(2,3-C)FURAN-1(3H)-ONE
    • Conidendrin, alpha-
    • 89104-61-0
    • CHEMBL463246
    • (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
    • .alpha.-Conidendrin
    • Q27138539
    • AKOS040751244
    • DTXSID301025622
    • UNII-83D6S2EBN0
    • DTXSID401106144
    • A13-17106
    • NSC-4586
    • 83D6S2EBN0
    • rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one
    • Tsugalactone
    • CHEBI:70199
    • AI3-17106
    • BDBM50378887
    • Naphtho(2,3-c)furan-1(3H)-one, 3aalpha,4,9,9abeta-tetrahydro-6-hydroxy-4alpha-(4-hydroxy-3-methoxyphenyl)-7-methoxy-
    • FS-9104
    • NAPHTHO(2,3-C)FURAN-1(3H)-ONE, 3A,4,9,9A-TETRAHYDRO-6-HYDROXY-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHOXY-, (3AR,4S,9AR)-
    • Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR-(3aalpha,4alpha,9abeta))-
    • Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR-(3aalpha,4alpha,9abeta))- (9CI)
    • (-)-.alpha.-Conidendrin
    • NSC 4586
    • .ALPHA.-CONIDENDRIN, (-)-
    • (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxy-phenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f]isobenzofuran-3-one
    • NSC 642786
    • FA71886
    • Conidendrin,.alpha.
    • (3aR,9R,9aS)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
    • ALPHA-CONIDENDRIN, (-)-
    • (-)-a-Conidendrin
    • Conidendrin; Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR,4S,9aR)-; Conidendrin (6CI); Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, [3aR-(3aa,4a,
    • (3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one
    • (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo(f)(2)benzofuran-3-one
    • CONIDENDRIN,ALPHA
    • Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aalpha,4alpha,9abeta)-(-)-
    • (3aR,9R,9aS)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo(f)(2)benzofuran-3-one
    • Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3a.alpha.,4.alpha.,9a.beta.)-(-)-
    • Inchi: InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3/t13-,14+,19+/m1/s1
    • InChI-Schlüssel: CAYMSCGTKZIVTN-TYILLQQXSA-N
    • Lächelt: COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O

Berechnete Eigenschaften

  • Genaue Masse: 356.12598835g/mol
  • Monoisotopenmasse: 356.12598835g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 524
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 85.2Ų
  • XLogP3: 2.8
Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd